molecular formula C9H9O5- B1264908 (2R)-3-(3,4-dihydroxyphenyl)lactate

(2R)-3-(3,4-dihydroxyphenyl)lactate

Cat. No.: B1264908
M. Wt: 197.16 g/mol
InChI Key: PAFLSMZLRSPALU-MRVPVSSYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-3-(3,4-dihydroxyphenyl)lactate is a (2R)-2-hydroxy monocarboxylic acid anion that is the conjugate base of (2R)-3-(3,4-dihydroxyphenyl)lactic acid, obtained by deprotonation of the carboxy group. It is a (2R)-2-hydroxy monocarboxylic acid anion and a 3-(3,4-dihydroxyphenyl)lactate. It is a conjugate base of a (2R)-3-(3,4-dihydroxyphenyl)lactic acid.

Scientific Research Applications

Medicinal Applications

1. Cardiovascular Health

  • Mechanism : Danshensu exhibits cardioprotective effects, particularly against ischemia/reperfusion injury. It is believed to modulate signaling pathways such as Akt and ERK1/2 phosphorylation, which are crucial for cell survival during stress conditions .
  • Case Study : A study published in the European Journal of Pharmacology demonstrated that Danshensu significantly reduced myocardial injury in animal models subjected to ischemia/reperfusion stress .

2. Neuroprotection

  • Mechanism : The compound has been shown to protect against oxidative stress and inflammation in neuronal cells. It inhibits the production of reactive oxygen species and modulates inflammatory cytokines.
  • Case Study : Research highlighted in Clinical Hemorheology and Microcirculation indicated that 3-(3,4-dihydroxyphenyl)lactate ameliorated lipopolysaccharide-induced cerebral microcirculatory disturbances in mice .

3. Antidepressant Effects

  • Mechanism : Preliminary studies suggest that Danshensu may exhibit antidepressant-like effects through its influence on neurotransmitter systems.
  • Research Findings : Investigations into its pharmacological properties have indicated potential benefits in mood regulation, although more extensive clinical trials are necessary to confirm these effects.

Biological Applications

1. Antioxidant Properties

  • Functionality : As a potent antioxidant, Danshensu helps in scavenging free radicals and reducing oxidative stress within cells.
  • Data Table :
StudyFindings
Journal of Agricultural and Food ChemistryDemonstrated that Danshensu significantly reduces oxidative damage in vitro.
Food ChemistryShowed that it can enhance the antioxidant capacity of food products when used as a preservative.

2. Metabolic Pathways

  • Role : Danshensu is involved in various metabolic pathways, particularly those related to phenolic compounds.
  • Research Insight : Studies have indicated that it may play a role in regulating glucose metabolism and lipid profiles, which could be beneficial for metabolic disorders.

Industrial Applications

1. Food Industry

  • Usage : Due to its antioxidant properties, Danshensu is utilized as a natural preservative in food products.
  • Case Study : Research has shown that incorporating 3-(3,4-dihydroxyphenyl)lactate into food formulations can extend shelf life while maintaining nutritional quality.

2. Cosmetic Industry

  • Application : The compound is increasingly used in cosmetic formulations for its skin-protective properties against oxidative stress.
  • Market Insight : The demand for natural antioxidants in cosmetics has led to increased research into the efficacy of Danshensu as an active ingredient.

Properties

Molecular Formula

C9H9O5-

Molecular Weight

197.16 g/mol

IUPAC Name

(2R)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate

InChI

InChI=1S/C9H10O5/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8,10-12H,4H2,(H,13,14)/p-1/t8-/m1/s1

InChI Key

PAFLSMZLRSPALU-MRVPVSSYSA-M

SMILES

C1=CC(=C(C=C1CC(C(=O)[O-])O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)[O-])O)O)O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)[O-])O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-3-(3,4-dihydroxyphenyl)lactate
Reactant of Route 2
(2R)-3-(3,4-dihydroxyphenyl)lactate
Reactant of Route 3
(2R)-3-(3,4-dihydroxyphenyl)lactate
Reactant of Route 4
(2R)-3-(3,4-dihydroxyphenyl)lactate
Reactant of Route 5
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Reactant of Route 6
(2R)-3-(3,4-dihydroxyphenyl)lactate

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